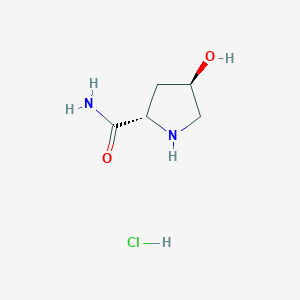

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

CAS No.: 32934-42-2

Cat. No.: VC2559941

Molecular Formula: C5H11ClN2O2

Molecular Weight: 166.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32934-42-2 |

|---|---|

| Molecular Formula | C5H11ClN2O2 |

| Molecular Weight | 166.6 g/mol |

| IUPAC Name | (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m1./s1 |

| Standard InChI Key | OICPVUAPEGFLSK-HJXLNUONSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)N)O.Cl |

| SMILES | C1C(CNC1C(=O)N)O.Cl |

| Canonical SMILES | C1C(CNC1C(=O)N)O.Cl |

Introduction

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a chiral compound with significant interest in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which makes it a valuable building block in the synthesis of complex organic molecules.

Synthesis and Preparation

The synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride typically involves chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. The process may include protection of the hydroxyl group, introduction of the carboxamide group, and formation of the hydrochloride salt.

Synthetic Routes

-

Protection of Hydroxyl Group: This step is crucial to prevent unwanted reactions during the synthesis process.

-

Introduction of Carboxamide Group: This can be achieved through reactions involving amines and appropriate carboxylation reagents.

-

Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions and Applications

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

-

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate.

-

Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form alcohol derivatives.

-

Substitution: The carboxamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Applications

-

Chemistry: Used as a chiral building block in organic synthesis.

-

Biology: Employed in studies related to enzyme mechanisms and protein-ligand interactions.

-

Medicine: Potential applications in the development of pharmaceuticals targeting specific stereochemical configurations.

Biological Activity and Research Findings

While specific biological activity data for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is limited, compounds with similar structures often exhibit biological activity through interactions with enzymes or receptors. This interaction can lead to various biological effects depending on the target and pathway involved.

Potential Therapeutic Applications

-

Enzyme Inhibition: Could potentially inhibit specific enzymes involved in disease pathways.

-

Receptor Modulation: May modulate receptor activity, influencing cellular responses.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride | C8H7Cl2NO2 | 220.05 g/mol | Not specified |

| (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate Hydrochloride | C12H16ClNO3 | 257.71 g/mol | 62147-27-7 |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride | C5H10ClNO3 | 167.59 g/mol | 32968-78-8 |

Uniqueness

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is distinct due to its carboxamide group, which imparts specific chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of certain pharmaceuticals and in studies requiring precise stereochemical configurations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume